An In-depth Technical Guide to N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide and its Analogs: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide and its Analogs: Structure, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological significance of N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide and its structurally related analogs. While specific data for the exact title compound is not extensively available in public literature, this document synthesizes information on closely related N-aryl-2-(pyridin-2-yl)methanamine derivatives to offer valuable insights for researchers in the field. The pyridine and N-phenyl motifs are key components of numerous biologically active compounds, making this structural class a subject of significant interest in medicinal chemistry.
Chemical Structure and Physicochemical Properties
The core structure of N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide comprises a central ethylamine linker connecting a phenyl group, a pyridin-2-ylmethyl group, and a sulfonamide moiety. The presence of the pyridine ring, a secondary amine, and a sulfonamide group suggests the potential for diverse biological interactions.
To provide a tangible reference point, the physicochemical properties of a closely related and well-documented analog, N-Phenyl-2-pyridinemethanamine (also known as N-(pyridin-2-ylmethyl)aniline), are summarized below. These properties are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value (for N-Phenyl-2-pyridinemethanamine) | Reference |
| Molecular Formula | C12H12N2 | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| XLogP3-AA (LogP) | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Solubility | 24.6 µg/mL (at pH 7.4) | [1] |
The sulfonamide group in the title compound would significantly alter these properties, likely increasing the molecular weight, hydrogen bond donor/acceptor count, and potentially modulating the solubility and lipophilicity.
Synthesis Strategies
The synthesis of N-aryl-2-(pyridin-2-yl)methanamine derivatives and related structures can be approached through several established organic chemistry methodologies. A common strategy involves the reductive amination of a pyridine-2-carboxaldehyde with an appropriate aniline derivative.
Caption: General synthetic scheme for N-aryl-2-(pyridin-2-yl)methanamine derivatives via reductive amination.
For the specific synthesis of N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide, a multi-step synthesis would be required, likely involving the initial synthesis of the core amine followed by sulfonylation.
Potential Biological and Therapeutic Relevance
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[2][3] Compounds containing the pyridinylamine structure are frequently explored for their potential as key scaffolds in the development of novel drugs.[4]
Enzyme Inhibition
Many pyridine-containing compounds have been investigated as enzyme inhibitors. For instance, derivatives of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine have been designed and evaluated as selective COX-2 inhibitors.[5][6] The mechanism often involves the specific binding of the compound to the active site of the enzyme, leading to the modulation of its activity. The sulfonamide moiety in the title compound is a well-known pharmacophore that can interact with various enzymes, further highlighting the potential for enzyme inhibition.
Anticancer and Antimicrobial Activities
The pyridine ring is a common feature in compounds with demonstrated anticancer and antimicrobial properties.[2][7][8] Research on related pyridine derivatives has shown significant antiproliferative activity against various cancer cell lines.[4] The proposed mechanisms of action often involve the inhibition of kinases that are crucial for cell division.[4] Furthermore, the structural motifs present in N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide are found in compounds with documented antimicrobial and antiviral activities.[2]
Caption: Potential biological activities of the N-aryl-2-(pyridin-2-yl)methanamine scaffold.
Experimental Protocols
While a specific protocol for the title compound is not available, a general workflow for the characterization and biological evaluation of a novel compound in this class is outlined below.
Physicochemical Characterization
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Purity and Identity Confirmation:
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High-Performance Liquid Chromatography (HPLC) to determine purity.
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Mass Spectrometry (MS) to confirm the molecular weight.
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure.
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Solubility Determination:
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Equilibrium solubility measurement in phosphate-buffered saline (PBS) at physiological pH (7.4).
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Lipophilicity Assessment:
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Shake-flask method or reverse-phase HPLC to determine the LogP or LogD value.
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In Vitro Biological Evaluation
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Enzyme Inhibition Assays:
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If a specific enzyme target is hypothesized (e.g., a kinase or COX-2), utilize a commercially available or in-house developed enzyme inhibition assay to determine the IC50 value.
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-
Antiproliferative Assays:
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Utilize a panel of cancer cell lines.
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Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the GI50 (concentration for 50% growth inhibition).
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-
Antimicrobial Assays:
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Determine the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial and fungal strains.
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Caption: A generalized experimental workflow for the development of novel therapeutic agents based on the N-aryl-2-(pyridin-2-yl)methanamine scaffold.
Conclusion
N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide belongs to a class of compounds with significant potential in drug discovery. While direct experimental data on this specific molecule is sparse, the analysis of its structural components and related analogs provides a strong rationale for its investigation as a potential therapeutic agent. The pyridine and N-phenyl motifs, coupled with a sulfonamide group, suggest that this compound could exhibit a range of biological activities, including enzyme inhibition, and anticancer or antimicrobial effects. The synthetic and experimental frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related chemical entities.
References
- N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine - Benchchem. (URL: )
- Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC. (2023, March 2). (URL: )
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (2025, March 21). (URL: )
- The crystal structure of (E)-(2-((pyridin-2-ylmethylene)amino)phenyl)
- Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - Beilstein Journals. (2022, May 24). (URL: )
- Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)
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Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (2022, May 18). (URL: [Link])
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N-Phenyl-2-pyridinemethanamine | C12H12N2 | CID 78027 - PubChem - NIH. (URL: [Link])
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(PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent - ResearchGate. (2015, March 14). (URL: [Link])
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Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) - ResearchGate. (URL: [Link])
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC. (URL: [Link])
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Pyridones in drug discovery: Recent advances - ResearchGate. (URL: [Link])
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Novel Synthesis of N–N Azo and Hydrazine Phenyl Ligand Derivatives for Copper(II) Complex Bio-Active Application | IntechOpen. (2024, February 29). (URL: [Link])
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